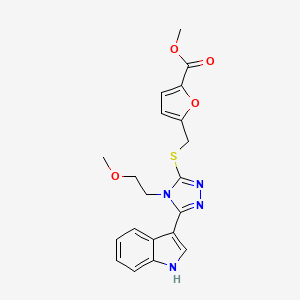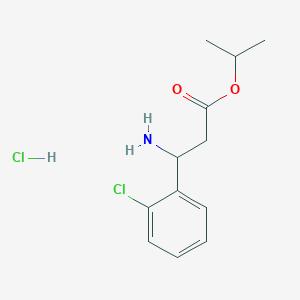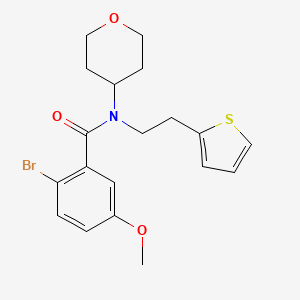
N-(1-cyanocyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide is a chemical compound that belongs to the class of dissociative anesthetics. It is commonly known as CCP or O-2050. CCP was first synthesized in the early 1980s by a team of researchers led by David E. Nichols at Purdue University. CCP has been used in scientific research to study the mechanism of action of dissociative anesthetics and to develop new drugs.
Mechanism of Action
CCP blocks the activity of NMDA receptors by binding to a specific site on the receptor called the PCP site. This results in a decrease in the transmission of pain signals and a disruption of synaptic plasticity. CCP also affects other neurotransmitter systems in the brain, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
CCP has been shown to produce a range of biochemical and physiological effects in animal studies. These include analgesia, sedation, dissociation, and hallucinations. CCP has also been found to produce neurotoxicity in some animal models, although the relevance of these findings to humans is unclear.
Advantages and Limitations for Lab Experiments
CCP has several advantages for use in lab experiments. It is a potent and specific NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in the brain. CCP is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use. CCP is a controlled substance and requires special handling and storage procedures. It can also be difficult to administer to animals due to its poor solubility in water.
Future Directions
There are several future directions for research on CCP. One area of interest is the development of new drugs that target the NMDA receptor system. CCP could serve as a starting point for the development of new drugs with improved pharmacological properties. Another area of research is the investigation of the neurotoxic effects of CCP and other dissociative anesthetics. This could lead to the development of safer anesthetic agents for use in humans. Finally, there is a need for further research on the mechanism of action of CCP and its effects on other neurotransmitter systems in the brain. This could lead to a better understanding of the role of NMDA receptors in brain function and the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
CCP can be synthesized using a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with malononitrile to form 1-cyanocyclohexene. This intermediate is then reacted with 4-hydroxypiperidine to form CCP.
Scientific Research Applications
CCP has been used extensively in scientific research to study the mechanism of action of dissociative anesthetics. It has been found to be a potent NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in the transmission of pain signals and the regulation of synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-12(18-9-5-13(19)6-10-18)14(20)17-15(11-16)7-3-2-4-8-15/h12-13,19H,2-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMBXZBMVZSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)


![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)
![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)
![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)


![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)
![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)